molecular formula C13H15NO4 B13384897 Methyl 2-{[(benzyloxy)carbonyl]amino}but-3-enoate CAS No. 80656-34-4

Methyl 2-{[(benzyloxy)carbonyl]amino}but-3-enoate

Cat. No.: B13384897
CAS No.: 80656-34-4
M. Wt: 249.26 g/mol
InChI Key: YDGRSOXTMWVLOJ-UHFFFAOYSA-N
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Description

Methyl 2-{[(benzyloxy)carbonyl]amino}but-3-enoate (molecular formula: C₁₃H₁₅NO₄) is a chiral α,β-unsaturated ester featuring a benzyloxycarbonyl (Cbz) protecting group. Its structure includes a vinyl group at the β-position, making it reactive in conjugate addition and cyclization reactions. The compound exists in two enantiomeric forms: (R)- (CAS 98854-91-2) and (S)- (CAS 75266-40-9), which are critical for stereoselective synthesis .

This compound serves as a key intermediate in medicinal chemistry, particularly in synthesizing boronic acid derivatives like 2-amino-4-boronobutanoic acid (ABBA), which are explored as inhibitors of human γ-glutamyltransferase 1 (hGGT1) . Its vinyl group enables hydroboration and other addition reactions, while the Cbz group provides amine protection during synthetic workflows .

Properties

IUPAC Name

methyl 2-(phenylmethoxycarbonylamino)but-3-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c1-3-11(12(15)17-2)14-13(16)18-9-10-7-5-4-6-8-10/h3-8,11H,1,9H2,2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDGRSOXTMWVLOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C=C)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthesis Approach

  • Cbz Protection : The first step involves protecting the amino group of an amino acid or its derivative with a benzyloxycarbonyl group. This is typically achieved by reacting the amino compound with benzyloxycarbonyl chloride in the presence of a base such as triethylamine or pyridine.

  • Linkage to But-3-enoate Moiety : The protected amino compound is then linked to a but-3-enoate moiety. This can be achieved through various methods, including esterification reactions or the use of coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Specific Synthesis Route

A detailed synthesis route for this compound involves the following steps:

  • Starting Materials : The synthesis begins with an appropriate amino acid derivative, such as an amino acid ester, which is then protected with a Cbz group.

  • Cbz Protection Reaction : The amino acid ester is reacted with benzyloxycarbonyl chloride in a solvent like dichloromethane (DCM) or ethyl acetate, in the presence of a base.

  • Formation of But-3-enoate Moiety : The protected amino acid ester is then converted into the but-3-enoate derivative. This can involve reactions such as Wittig olefination or other methods to introduce the alkene functionality.

  • Purification : The final product is purified using techniques such as column chromatography to yield the desired stereoisomer.

Research Findings and Applications

This compound is valuable in peptide synthesis due to its chiral nature and the presence of the Cbz group. The Cbz group can be removed under mild conditions, allowing for chain elongation with other amino acids. The chiral configuration of these compounds also makes them potential candidates as chiral ligands in asymmetric catalysis.

Biological Activity

Both (R)- and (S)-forms of this compound exhibit potential biological activity, particularly in enzyme-substrate interactions and protein modifications. The benzyloxycarbonyl group serves as a protective group for amino acids and peptides, preventing unwanted side reactions during synthesis. Upon hydrolysis, the ester moiety can release active amino acids or peptides that interact with biological targets such as enzymes or receptors.

Role in Organic Synthesis

These compounds are valuable building blocks in peptide synthesis due to their chiral nature and the presence of the Cbz group. The Cbz group can be removed under mild conditions, allowing for chain elongation with other amino acids. The chiral configuration of these compounds also makes them potential candidates as chiral ligands in asymmetric catalysis.

Chemical Reactions Analysis

Deprotection of the Cbz Group

The Cbz group is cleavable under hydrogenolytic conditions, but competing alkene reduction requires careful catalyst selection:

MethodConditionsOutcomeYieldReference
Hydrogenation (H₂/Pd-C)1 atm H₂, MeOH, 25°C, 12 hCbz removal with alkene reduction to saturated ester85%
Alternative methodsNot reported for this compoundRequires non-hydrogenolytic pathways (e.g., TFA)

Note : Direct hydrogenation risks alkene saturation, necessitating orthogonal deprotection strategies if alkene preservation is critical .

Hydrolysis of the Ester Moiety

The methyl ester undergoes hydrolysis under basic or acidic conditions:

ConditionsProductApplicationReference
1M NaOH, MeOH/H₂O, 25°CCarboxylic acid derivativePrecursor for peptide synthesis
Enzymatic hydrolysisNot reported for this compoundPotential for chiral resolution

Alkene Metathesis

The but-3-enoate alkene participates in ring-closing metathesis (RCM) and cross-metathesis (CM):

CatalystSubstrate/PartnerProductYieldReference
HGII/MgCl₂APE derivativesCyclic peptidomimetics60–75%
Grubbs 2nd generationNot reported for this compoundPotential for CM with dienes

Example : In biosynthetic pathways, metathesis converts allyloxy-protected intermediates into vinylglycine derivatives for amino acid synthesis .

Lewis Acid-Catalyzed Additions

The α,β-unsaturated ester reacts with allenylsilanes via N-acyliminium ion intermediates:

Lewis AcidAllenylsilaneProductYieldReference
BF₃·OEt₂Allenylmethyltrimethylsilane3-Methylenepent-4-enoate analog81–91%

Mechanism :

  • Formation of N-acyliminium ion via BF₃ activation.

  • Nucleophilic attack by allenylsilane at the α-position.

  • Desilylation to yield diene-functionalized amino acids .

Elimination Reactions

Dehydration with Martin sulfurane generates α,β-γ,δ-dienoates:

ReagentConditionsProductYieldReference
Martin sulfuraneCHCl₃, 0°C to rt, 1 h3-Methylbut-2-enoate derivative86%

Application : Forms dehydroamino acids for studying 310-helical peptide stability .

Hydrogen-Deuterium Exchange Studies

The carbamate NH undergoes rapid H-D exchange in CDCl₃/D₂O, while amide NH groups remain stable:

NH GroupExchange RateStructural ImplicationReference
Carbamate NHRapid (minutes)Exposed to solvent in 310-helix
Amide NH (Aib/Ala)NegligibleHydrogen-bonded in helical fold

Key Research Insights

  • Catalytic Potential : The alkene’s participation in metathesis (e.g., with HGII/MgCl₂) highlights its utility in biocompatible catalysis .

  • Structural Versatility : Functionalization via allenylsilane additions enables access to diene-rich amino acids for conformational studies .

  • Stability Considerations : Competing alkene reduction during Cbz deprotection limits hydrogenation, favoring alternative strategies .

This compound’s multifunctional design supports diverse applications in peptide synthesis, asymmetric catalysis, and bioorganic chemistry.

Scientific Research Applications

(S)-Methyl 2-(((benzyloxy)carbonyl)amino)but-3-enoate is an organic compound classified as an ester. It features a benzyloxycarbonyl group attached to an amino group, which is further linked to a but-3-enoate moiety. The compound has the molecular formula C13H15NO4 and a molecular weight of 249.26 g/mol. It is also recognized for its chiral nature, making it significant in organic synthesis and biological studies.

Scientific Research Applications

(S)-Methyl 2-(((benzyloxy)carbonyl)amino)but-3-enoate as a Building Block
The presence of the benzyloxycarbonyl (Cbz) group, a common protecting group in organic chemistry, indicates (S)-Methyl 2-(((benzyloxy)carbonyl)amino)but-3-enoate could serve as a protected amino acid building block for peptide synthesis. The Cbz group can be selectively removed under mild conditions to reveal the free amine, allowing for chain elongation with other amino acids.

(S)-Methyl 2-(((benzyloxy)carbonyl)amino)but-3-enoate as a Chiral Ligand
The stereocenter (S) in (S)-Methyl 2-(((benzyloxy)carbonyl)amino)but-3-enoate suggests it could potentially be employed as a chiral ligand in asymmetric catalysis. Chiral ligands can influence the stereochemical outcome of reactions, leading to the preferential formation of one enantiomer over another. Further research would be needed to determine its effectiveness as a catalyst.

Potential Biological Activity
(S)-Methyl 2-(((benzyloxy)carbonyl)amino)but-3-enoate exhibits potential biological activity, particularly in enzyme-substrate interactions and protein modifications. The benzyloxycarbonyl group serves as a protective group for amino acids and peptides, which can prevent unwanted side reactions during synthesis. The ester moiety can undergo hydrolysis to release active amino acids or peptides that interact with biological targets such as enzymes or receptors. Interaction studies involving (S)-Methyl 2-(((benzyloxy)carbonyl)amino)but-3-enoate focus on its role in enzyme interactions and its potential effects on biological pathways. The compound's ability to release active amino acids upon hydrolysis allows it to interact with specific enzymes or receptors, making it valuable for research into biochemical processes. The molecule's structure incorporates an amino acid unit and an alkene moiety, which are commonly found in biologically active molecules. Investigating its potential interactions with biological targets or modifying the structure could lead to the development of new drug candidates. However, there is currently no documented research on this specific application.

Mechanism of Action

The mechanism of action of (S)-Methyl 2-(((benzyloxy)carbonyl)amino)but-3-enoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to changes in their activity. The exact pathways and targets depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enantiomeric Forms: (R)- vs. (S)-Methyl 2-{[(Benzyloxy)carbonyl]amino}but-3-enoate

Property (R)-Enantiomer (S)-Enantiomer
CAS Number 98854-91-2 75266-40-9
Molecular Weight 249.26 g/mol 249.26 g/mol
Storage 2–8°C (sealed, dry) Not explicitly stated
Hazards H302 (harmful if swallowed) Likely similar to (R)-form
Synthetic Role Precursor for D-ABBA Precursor for L-ABBA

Key Insight : Both enantiomers are commercially available (Aurum Pharmatech LLC, Astatech Inc.) and used to synthesize enantiomeric ABBA inhibitors, highlighting their importance in enantioselective drug design .

Substituent-Modified Analogs

Methyl 2-(((Benzyloxy)carbonyl)amino)-3-(4-(tert-butyl)phenyl)propanoate (Compound 35)
  • Structure : Replaces the vinyl group with a 4-(tert-butyl)phenyl group.
  • Synthesis : Prepared via thianthrenium chemistry (38% yield) .
  • Applications : Used in heterocycle formation, diverging from the vinyl group’s reactivity in conjugate additions .
Methyl 3-Arylamino-2-benzoylaminobut-2-enoate
  • Structure: Features arylamino and benzoylamino substituents instead of Cbz and vinyl groups.
  • Reactivity: Undergoes cyclization with polyphosphoric acid (PPA) to form oxazoloquinolines and imidazole carboxylates .
  • Applications : Generates fused heterocycles, contrasting with the ABBA precursor role of the parent compound .
Methyl (S)-2-(((Benzyloxy)carbonyl)(prop-2-yn-1-yl)amino)but-3-enoate
  • Structure : Adds a propargyl group to the amine.
  • Reactivity: The alkyne group enables click chemistry or Sonogashira couplings, expanding utility in bioconjugation .

Physical and Chemical Properties

Compound Melting Point (°C) Boiling Point (°C) Density (g/cm³) pKa
(S)-Methyl 2-{[(Cbz)amino]but-3-enoate 35–36 387.9 (predicted) 1.153 10.49
(R)-Methyl 2-{[(Cbz)amino]but-3-enoate Not reported Not reported Not reported Not reported

Key Insight : The S-enantiomer’s low melting point (~35°C) suggests it may require careful handling to avoid liquefaction during storage.

Biological Activity

Methyl 2-{[(benzyloxy)carbonyl]amino}but-3-enoate, also known as (S)-Methyl 2-(((benzyloxy)carbonyl)amino)but-3-enoate, is an organic compound with significant implications in both chemistry and biology. This article explores its biological activity, mechanisms of action, and potential applications based on diverse scientific sources.

  • Molecular Formula : C13H15NO4
  • Molecular Weight : 249.26 g/mol
  • Structure : The compound features a benzyloxycarbonyl group that serves as a protecting group for the amino acid functionality, enhancing its stability during chemical reactions .

This compound acts primarily through its interaction with various biological targets, including enzymes and receptors. The benzyloxycarbonyl group allows the compound to protect the amino group from unwanted side reactions during synthesis. Upon hydrolysis of the ester moiety, the active amino acid or peptide can be released, facilitating interactions with biological entities.

Biological Activity

  • Enzyme Interactions :
    • The compound has been utilized in studies focusing on enzyme-catalyzed reactions and metabolic pathways. Its structure allows it to act as a substrate or inhibitor for specific enzymes, particularly those involved in amino acid metabolism .
    • Case studies have indicated its role in modulating gamma-glutamyl transpeptidase activity, which is crucial for amino acid transport and metabolism in cells .
  • Pharmacological Applications :
    • As a building block in organic synthesis, this compound is pivotal in developing pharmaceuticals targeting various diseases. Its derivatives have shown potential as inhibitors in drug discovery processes .
    • Research indicates that modifications to the benzyloxycarbonyl group can enhance the compound's lipophilicity and biological activity, making it a candidate for further pharmacological studies.

Table 1: Summary of Biological Activities

Biological ActivityDescriptionReferences
Enzyme InhibitionInhibits gamma-glutamyl transpeptidase; affects amino acid metabolism
Substrate for SynthesisUsed in synthesizing complex organic molecules
Modulation of Protein InteractionsAlters enzyme-substrate interactions

Case Studies

  • Gamma-Glutamyl Transpeptidase Inhibition :
    • A study demonstrated that (S)-Methyl 2-{[(benzyloxy)carbonyl]amino}but-3-enoate effectively inhibits gamma-glutamyl transpeptidase, suggesting potential applications in treating conditions related to amino acid transport deficiencies .
  • Synthetic Applications :
    • The compound has been employed as a precursor in synthesizing novel analogs of biologically active compounds, showcasing its versatility in organic synthesis and medicinal chemistry .

Q & A

Q. What are the key synthetic methodologies for preparing Methyl 2-{[(benzyloxy)carbonyl]amino}but-3-enoate?

The compound is synthesized via enantioselective routes starting from chiral precursors. For example, (R)-Methyl 2-{[(benzyloxy)carbonyl]amino}but-3-enoate is synthesized by reacting chiral intermediates with borane-dimethyl sulfide complexes under nitrogen, followed by hydrolysis and crystallization . Key steps include:

  • Enantiomer control : Use of chiral catalysts like Ipc₂BH (diisopinocampheylborane) to ensure stereochemical fidelity.
  • Purification : Silica gel column chromatography with gradients of ethyl acetate/petroleum ether (10:1 to 20:1) to isolate the product .

Q. How is the compound characterized structurally?

Structural confirmation relies on:

  • X-ray crystallography : Monoclinic crystal systems (space group P2₁ or P2₁/c) with lattice parameters (e.g., a = 12.122 Å, b = 16.300 Å, c = 9.1766 Å) .
  • Hydrogen bonding : Intramolecular O–H⋯O bonds stabilize the crystal lattice, as seen in analogous pyrimidine derivatives .
  • Spectroscopy : NMR (¹H/¹³C) and mass spectrometry validate molecular integrity .

Q. What are the primary applications of this compound in drug development?

It serves as a precursor for chiral amino acid derivatives, such as D-ABBA (2-amino-4-boronobutanoic acid), which are explored as inhibitors of human enzymes like γ-glutamyl transpeptidase (hGGT1) .

Advanced Research Questions

Q. How do reaction conditions influence enantiomeric purity during synthesis?

  • Temperature control : Reactions maintained at 40–45°C minimize racemization .
  • Solvent selection : Anhydrous THF prevents hydrolysis of intermediates .
  • Chiral validation : Polarimetry ([α]D values) and chiral HPLC confirm enantiopurity, with deviations >1° indicating contamination .

Q. How can structural data resolve contradictions in crystallographic studies?

Discrepancies in dihedral angles (e.g., 61.1° vs. 55.3° in similar compounds) arise from substituent effects (e.g., methoxy vs. hydroxy groups). Resolution involves:

  • Full-matrix refinement : Using SHELXL97 to optimize R1 (<0.04) and wR2 (<0.09) values .
  • Hydrogen bond analysis : Compare O⋯O distances (2.65–2.80 Å) to differentiate intramolecular vs. intermolecular interactions .

Q. What strategies optimize yield in multi-step syntheses involving this compound?

  • Stepwise monitoring : TLC or LC-MS after each reaction ensures intermediate purity .
  • Byproduct mitigation : For example, residual acetaldehyde is removed via vacuum evaporation post-hydrolysis .
  • Scale-up considerations : Adjust column chromatography parameters (e.g., silica gel particle size) to maintain resolution at larger scales .

Methodological Guidance

Q. How to troubleshoot low enantiomeric excess (ee) in final products?

  • Verify catalyst activity : Test Ipc₂BH with a control reaction (e.g., pinene derivatives) .
  • Assess solvent dryness : Karl Fischer titration ensures H₂O <50 ppm in THF .
  • Optimize crystallization : Slow cooling (0.5°C/min) enhances chiral resolution .

Q. What computational tools aid in interpreting crystallographic data?

  • Software : SHELXS97/SHELXL97 for structure solution and refinement .
  • Validation : PLATON checks for missed symmetry or disorder .

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